3-Chlorobenzylzinc chloride

Catalog No.
S1898519
CAS No.
312624-13-8
M.F
C7H6Cl2Zn
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzylzinc chloride

CAS Number

312624-13-8

Product Name

3-Chlorobenzylzinc chloride

IUPAC Name

1-chloro-3-methanidylbenzene;chlorozinc(1+)

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ICUOPRHOUZCMIM-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+]

3-Chlorobenzylzinc chloride is an organozinc compound with the chemical formula C7_7H6_6ClZn. It is a colorless to light yellow liquid that is sensitive to moisture and air. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the chlorobenzyl group enhances its reactivity, making it a valuable reagent in various chemical transformations.

  • Cross-Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium or nickel catalysts, forming biaryl compounds. This is particularly useful in synthesizing complex organic molecules.
  • Nucleophilic Additions: As a nucleophile, it can react with electrophiles such as carbonyl compounds to form alcohols or other functionalized products.
  • Grignard Reactions: Similar to other organozinc reagents, it can be used in Grignard reactions, where it reacts with carbonyls to yield alcohols.

3-Chlorobenzylzinc chloride can be synthesized through various methods:

  • Direct Zinc Insertion: One common method involves the reaction of 3-chlorobenzyl chloride with zinc metal in an anhydrous solvent such as tetrahydrofuran (THF). This process typically requires the presence of lithium chloride as a catalyst to facilitate the reaction.
    3 Chlorobenzyl chloride+Zn3 Chlorobenzylzinc chloride\text{3 Chlorobenzyl chloride}+\text{Zn}\rightarrow \text{3 Chlorobenzylzinc chloride}
  • Magnesium Insertion: Another method involves the insertion of magnesium into 3-chlorobenzyl chloride in the presence of zinc chloride, which can also lead to the formation of 3-Chlorobenzylzinc chloride.

3-Chlorobenzylzinc chloride has several applications in organic chemistry:

  • Synthesis of Pharmaceuticals: It is used as a building block for synthesizing various pharmaceutical compounds through cross-coupling reactions.
  • Material Science: The compound can be utilized in the development of new materials and polymers due to its reactivity and ability to form complex structures.
  • Research Tool: It serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3-Chlorobenzylzinc chloride primarily focus on its reactivity with different electrophiles. These studies help elucidate the compound's behavior in various chemical environments, particularly how it interacts with carbonyls and halides during nucleophilic substitution and addition reactions.

Several compounds share structural similarities with 3-Chlorobenzylzinc chloride, including other organozinc compounds and chlorinated benzyl derivatives. Here are some notable comparisons:

Compound NameStructureUnique Features
Benzylzinc chlorideC6_6H5_5ZnClCommonly used Grignard reagent; less reactive than chlorinated variants.
4-Chlorobenzylzinc chlorideC7_7H6_6ClZnSimilar reactivity but different regioselectivity in coupling reactions.
3-Fluorobenzylzinc chlorideC7_7H6_6FZnExhibits different electronic properties due to fluorine substitution.

The uniqueness of 3-Chlorobenzylzinc chloride lies in its specific reactivity profile and the influence of the chlorine substituent on its nucleophilicity compared to other similar compounds. Its ability to participate effectively in cross-coupling reactions makes it a valuable reagent in organic synthesis.

Dates

Modify: 2023-08-16

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